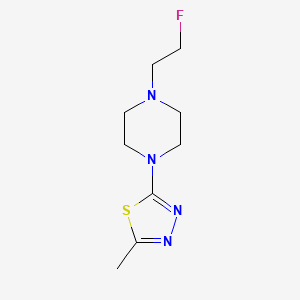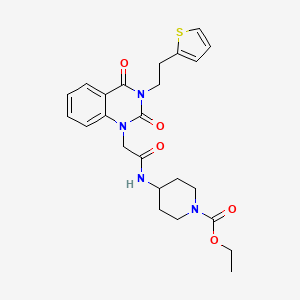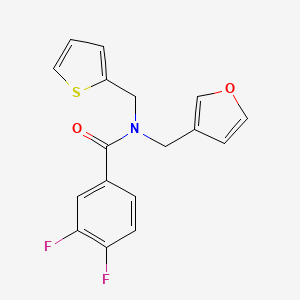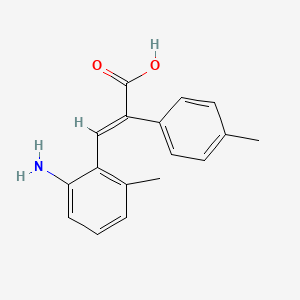![molecular formula C9H9ClFNO B2720886 2-chloro-N-[(3-fluorophenyl)methyl]acetamide CAS No. 330679-40-8](/img/structure/B2720886.png)
2-chloro-N-[(3-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[(3-fluorophenyl)methyl]acetamide” is a chemical compound . It is a solid in form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. For a comprehensive understanding of its chemical reactions, it is recommended to refer to relevant chemical literature .Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H6Cl2FNO and the molecular weight is 222.04 . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications
Metabolic Pathways in Herbicides
The metabolic activation pathways of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[(3-fluorophenyl)methyl]acetamide, have been extensively studied. These herbicides, such as acetochlor and metolachlor, undergo complex metabolic processes in liver microsomes of both humans and rats. The metabolism involves the formation of DNA-reactive compounds through a pathway that includes the production of intermediate metabolites like CDEPA and CMEPA. These intermediates are then further metabolized to compounds such as DEA and MEA, which are bioactivated to potentially carcinogenic products. This research highlights the significant differences in metabolism between human and rat liver microsomes, offering insights into the risks and mechanisms of action of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).
Photoreactivity of Drug Compounds
The photoreactivity of drug compounds in different solvents has been studied, with findings relevant to compounds structurally similar to this compound. For instance, flutamide, an anti-cancer drug, exhibits different photoreactions in acetonitrile and 2-propanol, leading to the formation of various photoproducts. This research provides valuable information for understanding the stability and safety of pharmaceutical compounds under light exposure, which could extend to related acetamide derivatives (Watanabe, Fukuyoshi, & Oda, 2015).
Molecular Docking and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs, which share functional groups with this compound, have explored their electronic properties and potential applications in photovoltaic devices. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have assessed their binding interactions with biological targets like Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Development of Synthesis Methods for Thrombin Inhibitors
Research has been conducted on the development of scalable synthesis methods for thrombin inhibitors that include structural motifs similar to this compound. These methods address scale-up issues, reduce the use of expensive and toxic reagents, and provide efficient routes for the preparation of these medically relevant compounds (Ashwood et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a larger class of organic compounds known as aminopyrazines , which are known to interact with multiple receptors
Mode of Action
Similar compounds in the indole derivatives family have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indole derivatives, a related class of compounds, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Related indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-chloro-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJDJFJYVGNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)
![5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2720807.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2720809.png)



![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)

![1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2720818.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2720823.png)
![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)
